molecular formula C10H16N2 B15259272 3-(4-Methylphenyl)propane-1,2-diamine

3-(4-Methylphenyl)propane-1,2-diamine

Cat. No.: B15259272
M. Wt: 164.25 g/mol
InChI Key: JVZRSGPFDCTLSM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propane-1,2-diamine is a diamine derivative featuring a propane backbone with amine groups at the 1 and 2 positions and a 4-methylphenyl substituent at the 3-position. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol. The compound’s structure enables diverse applications, including use as a building block in pharmaceuticals and coordination chemistry due to its chelating properties. Notably, derivatives of this compound, such as (2S)-N1-[5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propane-1,2-diamine, have been explored in drug design, leveraging its stereochemistry (2S configuration) and aromatic interactions .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(4-methylphenyl)propane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10H,6-7,11-12H2,1H3

InChI Key

JVZRSGPFDCTLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with propane-1,2-diamine under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methylphenyl)propane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)propane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Isomerism: 1,2-Diamine vs. 1,3-Diamine Derivatives

The positioning of amine groups significantly impacts molecular interactions:

  • Propane-1,2-diamine derivatives (e.g., 3-(4-Methylphenyl)propane-1,2-diamine) favor intramolecular hydrogen bonding, enhancing stability in coordination complexes .
  • Propane-1,3-diamine derivatives (e.g., Ro 47-0543, a 1,3-diamine linked to 7-chloroquinoline) exhibit greater conformational flexibility, which may improve binding to biological targets like parasitic enzymes .

Table 1: Key Differences Between 1,2- and 1,3-Diamine Derivatives

Property 1,2-Diamine Derivatives 1,3-Diamine Derivatives
Hydrogen Bonding Strong intramolecular NH-O networks Limited intramolecular bonding
Biological Target Antimalarial (quinoline-based derivatives) Broader antimicrobial spectrum
Synthetic Utility Preferred for rigid molecular frameworks Flexible scaffolds for drug design
Substituent Effects on Aryl Groups

The electronic and steric nature of aryl substituents modulates reactivity and bioactivity:

  • 4-Methylphenyl Group : Electron-donating methyl enhances lipophilicity, improving membrane permeability in drug candidates .
  • 4-Ethoxyphenyl Group: Found in Sofosbuvir intermediates (e.g., (2S)-1-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine), the ethoxy group increases steric bulk and metabolic stability compared to methyl .
  • 4-Nitrophenyl Group : Electron-withdrawing nitro groups (e.g., 2-methyl-N1-(4-nitrophenyl)propane-1,2-diamine) may enhance reactivity in nucleophilic substitutions but reduce bioavailability due to polarity .

Table 2: Impact of Aryl Substituents

Substituent Electronic Effect Key Applications Example Compound
4-Methyl Donating Drug intermediates, coordination chemistry 3-(4-Methylphenyl)propane-1,2-diamine
4-Ethoxy Donating Antiviral intermediates (Sofosbuvir) (2S)-1-N-(2-aminoethyl)-... trihydrochloride
4-Nitro Withdrawing Synthetic intermediates 2-methyl-N1-(4-nitrophenyl)... diamine
Stereochemical Considerations

Enantiomeric forms of 3-(4-Methylphenyl)propane-1,2-diamine derivatives exhibit distinct biological activities:

  • The (2S) enantiomer in likely optimizes interactions with chiral biological targets (e.g., enzymes or receptors), a critical factor in drug efficacy and toxicity .
  • Racemic mixtures may reduce potency due to competing enantiomer effects, as seen in Ro 47-9396’s monodesmethyl metabolites .

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